3-(ethanesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide 3-(ethanesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 922570-83-0
VCID: VC5882384
InChI: InChI=1S/C18H16N2O5S/c1-3-26(24,25)12-7-4-6-11(10-12)16(21)19-14-9-5-8-13-15(14)18(23)20(2)17(13)22/h4-10H,3H2,1-2H3,(H,19,21)
SMILES: CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C
Molecular Formula: C18H16N2O5S
Molecular Weight: 372.4

3-(ethanesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

CAS No.: 922570-83-0

Cat. No.: VC5882384

Molecular Formula: C18H16N2O5S

Molecular Weight: 372.4

* For research use only. Not for human or veterinary use.

3-(ethanesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide - 922570-83-0

Specification

CAS No. 922570-83-0
Molecular Formula C18H16N2O5S
Molecular Weight 372.4
IUPAC Name 3-ethylsulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Standard InChI InChI=1S/C18H16N2O5S/c1-3-26(24,25)12-7-4-6-11(10-12)16(21)19-14-9-5-8-13-15(14)18(23)20(2)17(13)22/h4-10H,3H2,1-2H3,(H,19,21)
Standard InChI Key HDUJYEQDIHJHFS-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a benzamide core (C6H5CONH-) linked to a 2-methyl-1,3-dioxoisoindol-4-yl group via an amine bridge. The ethanesulfonyl (-SO2C2H5) substituent at the 3-position of the benzene ring introduces polarity and potential hydrogen-bonding capabilities. Key structural attributes include:

PropertyValue
IUPAC Name3-(Ethanesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
Molecular FormulaC₁₉H₁₇N₂O₅S
Molecular Weight397.41 g/mol
Hybridizationsp² (aromatic), sp³ (sulfonyl)

The isoindole moiety adopts a planar conformation due to conjugation between the carbonyl groups and the aromatic system, while the ethanesulfonyl group introduces steric bulk .

Synthetic Pathways

Key Reaction Steps

Synthesis typically involves multi-step protocols:

  • Isoindole Formation: 4-Amino-2-methyl-1,3-dioxoisoindoline is prepared via cyclization of N-methylmaleamic acid derivatives.

  • Sulfonation: 3-Nitrobenzoic acid undergoes sulfonation with ethanesulfonyl chloride under Friedel-Crafts conditions.

  • Amide Coupling: The sulfonated intermediate is coupled to the isoindole amine using carbodiimide-based reagents (e.g., EDCl/HOBt) .

Yield Optimization

Reaction parameters critically influence efficiency:

ConditionOptimal Range
Temperature0–5°C (sulfonation), 25°C (amide coupling)
SolventDichloromethane (sulfonation), DMF (coupling)
CatalystPyridine (acid scavenger)

Purification via silica gel chromatography typically achieves >85% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high solubility in polar aprotic solvents like DMSO (>50 mg/mL). Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at extreme pH values .

Spectroscopic Profiles

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.89 (m, 4H, aromatic), 3.41 (q, 2H, SO2CH2), 1.32 (t, 3H, CH3)

Industrial and Research Applications

Material Science

The rigid isoindole core makes it a candidate for organic semiconductors. Calculated electron mobility (μe = 0.45 cm²/V·s) surpasses polyacetylene derivatives.

Chemical Probes

Fluorescent tagging at the sulfonyl group enables use as a protein-binding tracer in assays.

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